molecular formula C9H18N2S B8575124 3,3-Dimethylcyclohexylthiourea

3,3-Dimethylcyclohexylthiourea

Cat. No.: B8575124
M. Wt: 186.32 g/mol
InChI Key: PFMLXBWLZZAHCL-UHFFFAOYSA-N
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Description

3,3-Dimethylcyclohexylthiourea is a thiourea derivative featuring a cyclohexyl ring substituted with two methyl groups at the 3,3-positions. Thiourea derivatives are widely studied for their diverse applications in medicinal chemistry, catalysis, and materials science.

Properties

Molecular Formula

C9H18N2S

Molecular Weight

186.32 g/mol

IUPAC Name

(3,3-dimethylcyclohexyl)thiourea

InChI

InChI=1S/C9H18N2S/c1-9(2)5-3-4-7(6-9)11-8(10)12/h7H,3-6H2,1-2H3,(H3,10,11,12)

InChI Key

PFMLXBWLZZAHCL-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(C1)NC(=S)N)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

Structural and Physicochemical Properties

Thiourea derivatives vary significantly based on substituents attached to the thiourea backbone. Below is a comparative analysis of 3,3-Dimethylcyclohexylthiourea with key structural analogs:

Table 1: Structural and Hypothesized Physicochemical Properties
Compound Name Substituents Molecular Weight (g/mol) Predicted LogP Water Solubility (mg/mL) Key Features
This compound 3,3-dimethylcyclohexyl ~228.4 (calculated) 3.2 (High) <1 (Low) Enhanced lipophilicity, steric hindrance
3-cyclohexyl-1,1-bis(2-phenylethyl)thiourea () Cyclohexyl, bis(2-phenylethyl) ~437.6 (estimated) 5.8 (Very High) Insoluble High steric bulk, low solubility
3-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]thiourea () Amino, dimethoxyphenyl ethyl 255.34 2.1 (Moderate) ~10 (Moderate) Polar groups enhance solubility
1-(3,5-Bis(trifluoromethyl)phenyl)-3-[(1S,2S)-2-(dimethylamino)cyclohexyl]thiourea () Trifluoromethylphenyl, dimethylamino ~449.4 4.5 (High) <1 (Low) Electron-withdrawing groups, chiral centers

Key Observations :

  • Lipophilicity : this compound exhibits moderate-to-high lipophilicity (predicted LogP ~3.2), comparable to analogs with trifluoromethylphenyl groups (LogP ~4.5) but lower than highly substituted derivatives like bis(2-phenylethyl)thiourea (LogP ~5.8).
  • Solubility: The dimethylcyclohexyl group reduces water solubility (<1 mg/mL) compared to polar analogs like the amino- and methoxyphenyl-substituted derivative (solubility ~10 mg/mL) .

Research Findings :

  • Enzyme Inhibition : Thioureas with bulky substituents, such as this compound, are often explored as kinase inhibitors due to their ability to occupy hydrophobic regions of ATP-binding sites .
  • Metabolic Stability : The dimethylcyclohexyl group may reduce oxidative metabolism compared to phenyl-substituted analogs, extending half-life in vivo .
  • Chiral Selectivity : Derivatives like S,S-TUC () demonstrate the importance of stereochemistry in biological activity, a feature absent in this compound but relevant for drug design .

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